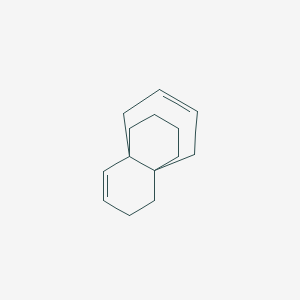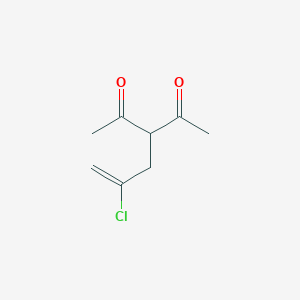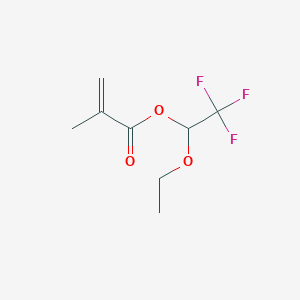![molecular formula C16H16O3 B14313131 Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]- CAS No. 114661-95-9](/img/structure/B14313131.png)
Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-: is an organic compound that belongs to the class of aromatic ketones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]- typically involves the alkylation of a naphthalene derivative. One common method includes the reaction of 1-methoxy-2-naphthol with an allyl halide in the presence of a base to form the propenyloxy group. This is followed by the Friedel-Crafts acylation using ethanoyl chloride to introduce the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]- can undergo oxidation reactions, particularly at the propenyloxy group, leading to the formation of epoxides or aldehydes.
Reduction: The compound can be reduced at the ethanone group to form secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]- involves its interaction with various molecular targets. The compound can act as an electrophile in aromatic substitution reactions, facilitating the formation of new chemical bonds. Additionally, its methoxy and propenyloxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Acetophenone, 2’-hydroxy-4’-methoxy-: Similar in structure but lacks the propenyloxy group.
Paeonol: Contains a methoxy group but differs in the position and type of substituents on the aromatic ring.
Uniqueness: Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]- is unique due to the presence of both methoxy and propenyloxy groups on the naphthalene ring, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
114661-95-9 |
|---|---|
Formule moléculaire |
C16H16O3 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
1-(1-methoxy-4-prop-2-enoxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C16H16O3/c1-4-9-19-15-10-14(11(2)17)16(18-3)13-8-6-5-7-12(13)15/h4-8,10H,1,9H2,2-3H3 |
Clé InChI |
KZBUYQGRZMBMDU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C2=CC=CC=C2C(=C1)OCC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-4-methyl-2H-[1]benzofuro[3,2-g][1]benzopyran-2-one](/img/structure/B14313061.png)

![1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14313072.png)



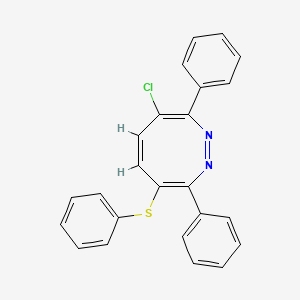
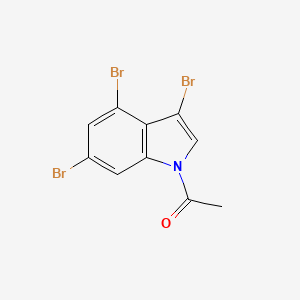
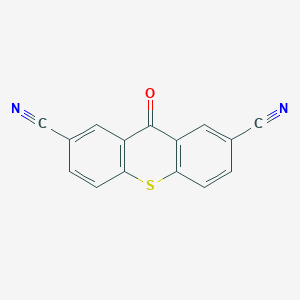
![N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine](/img/structure/B14313104.png)
![4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid](/img/structure/B14313105.png)
